molecular formula C23H18N2O3 B2617902 (Z)-2-benzylidene-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929845-90-9

(Z)-2-benzylidene-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2617902
CAS RN: 929845-90-9
M. Wt: 370.408
InChI Key: LRJJYGKZBCUKDN-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-2-benzylidene-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one” is a chemical compound with the molecular formula C22H18N2O3S . It has a molecular weight of 390.5 g/mol . The compound has a complex structure that includes a benzofuro[7,6-e][1,3]oxazin-3(7H)-one core, a benzylidene group at the 2-position, and a pyridin-2-ylmethyl group at the 8-position .


Molecular Structure Analysis

The compound has a complex structure that includes a benzofuro[7,6-e][1,3]oxazin-3(7H)-one core, a benzylidene group at the 2-position, and a pyridin-2-ylmethyl group at the 8-position . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 390.5 g/mol . It has a XLogP3-AA value of 3.8, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 6 hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 390.10381361 g/mol . The topological polar surface area is 79.9 Ų .

Scientific Research Applications

a. Phos-tag Affinity Chromatography:

b. Phos-tag Biotin Detection:
c. Phos-tag Acrylamide Gel Electrophoresis:

These Phos-tag techniques contribute significantly to phosphoproteomics research, ultimately advancing our understanding of cellular signaling pathways and disease mechanisms .

Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

While not directly related to the compound’s name, these derivatives exhibit interesting properties. For instance, they have been investigated for their anti-fibrosis activity .

Crystal Structure of N-(Pyridin-2-ylmethyl)furan-2-carboxamide

Although not directly tied to the compound’s applications, the crystal structure of N-(pyridin-2-ylmethyl)furan-2-carboxamide has been elucidated. The dihedral angle between the furan and pyridine rings in this molecule is 73.52° .

properties

IUPAC Name

(2Z)-2-benzylidene-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c26-22-18-9-10-20-19(14-25(15-27-20)13-17-8-4-5-11-24-17)23(18)28-21(22)12-16-6-2-1-3-7-16/h1-12H,13-15H2/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJJYGKZBCUKDN-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC=CC=C4)C3=O)OCN1CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4)/C3=O)OCN1CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-benzylidene-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

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